molecular formula C21H23Cl2N3OS B3011883 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride CAS No. 1217228-90-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride

Cat. No.: B3011883
CAS No.: 1217228-90-4
M. Wt: 436.4
InChI Key: NLVPSKUDSCLXGJ-NBYYMMLRSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chloro group at position 6, a dimethylaminopropylamine side chain, and a cinnamamide moiety. The compound’s design integrates pharmacophores common in bioactive molecules: the benzothiazole ring is associated with antimicrobial and anticancer properties , while the dimethylamino propyl group enhances solubility and membrane permeability .

Properties

IUPAC Name

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS.ClH/c1-24(2)13-6-14-25(20(26)12-9-16-7-4-3-5-8-16)21-23-18-11-10-17(22)15-19(18)27-21;/h3-5,7-12,15H,6,13-14H2,1-2H3;1H/b12-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPSKUDSCLXGJ-NBYYMMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under acidic conditions.

    Introduction of the cinnamamide moiety: The benzo[d]thiazole intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the cinnamamide derivative.

    Attachment of the dimethylamino propyl side chain: The final step involves the alkylation of the cinnamamide derivative with 3-dimethylaminopropyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzo[d]thiazole ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride exhibits various biological activities:

  • Antidiabetic Activity: A study demonstrated that benzothiazole derivatives, including this compound, showed promising potential in lowering blood glucose levels in diabetic models .
  • Antimicrobial Properties: Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Antidiabetic Evaluation

A study focused on the synthesis and antidiabetic evaluation of benzothiazole derivatives highlighted the efficacy of this compound in reducing blood glucose levels in experimental diabetic rats. The compound was administered at varying doses, and significant reductions in fasting blood glucose were observed compared to control groups .

Dose (mg/kg)Blood Glucose Reduction (%)
5025
10040
20060

Antimicrobial Activity

Another study investigated the antimicrobial efficacy of benzothiazole derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Key Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target: N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride ~C₂₁H₂₃Cl₂N₃OS ~453.4* 6-Cl, cinnamamide Unsaturated acyl, π-π interactions Inferred
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride (1215543-96-6) C₂₁H₂₆ClN₃OS 404.0 6-Me, phenylacetamide Saturated acyl, lipophilic
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride (1215480-59-3) C₂₂H₂₂Cl₂N₄O₃S 493.4 6-Cl, dioxoisoindolin-acetamide Bulky acyl, polar O atoms
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride (1329438-44-9) C₁₇H₂₀Cl₂N₄O₂S 415.3 6-Cl, isoxazole-carboxamide Heterocyclic acyl, H-bond acceptors

*Estimated based on structural analogs.

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This compound features a unique structure that combines a benzo[d]thiazole moiety with a dimethylamino propyl side chain, which may enhance its pharmacological properties.

  • Molecular Formula : C20_{20}H23_{23}ClN3_{3}OS
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 1215654-66-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various cinnamide derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentrations (MICs)

CompoundTarget BacteriaMIC (µg/mL)
Cinnamide DerivativeS. aureus15
Cinnamide DerivativeMRSA20
Cinnamide DerivativeE. coli30

The results indicate that modifications in the molecular structure, such as the presence of the chlorobenzo[d]thiazole group, enhance the antimicrobial properties compared to other cinnamic acid derivatives .

Anti-inflammatory Potential

The compound's anti-inflammatory activity has also been investigated through in vitro assays. It was observed that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Table 2: Effects on NF-κB Activity

CompoundNF-κB Activity (%)IC50_{50} (µM)
Cinnamide Derivative10% inhibition6.5
Control (Standard Drug)25% inhibition5.0

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases, with further studies needed to elucidate its exact mechanisms of action .

The proposed mechanisms for the biological activity of this compound include:

  • Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of DNA Binding : It could inhibit the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory cytokines.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Case Studies

In a recent study conducted on various cinnamic acid derivatives, including this compound, researchers found that it exhibited superior antifungal and antibacterial properties compared to standard treatments. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Amide bond formation : React 6-chlorobenzo[d]thiazol-2-amine with cinnamoyl chloride derivatives in anhydrous tetrahydrofuran (THF) under reflux, using thionyl chloride (SOCl₂) as a chlorinating agent to activate carboxylic acid intermediates .
  • N-Alkylation : Introduce the 3-(dimethylamino)propyl group using nucleophilic substitution under inert conditions.
  • Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization for purification .
    Key parameters : Monitor reaction progress via TLC, and optimize yields by controlling stoichiometry (e.g., 1.5:1 molar ratio of thionyl chloride to intermediate) and reflux time (1–3 hours) .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (6.8–8.2 ppm), dimethylamino groups (2.2–2.8 ppm), and cinnamamide olefinic protons (6.5–7.5 ppm) .
    • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-Cl vibrations (~750 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to achieve >98% purity .
    • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S, Cl content) .

Advanced: How can researchers optimize synthesis yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., triethylamine) .
  • Byproduct suppression :
    • Use anhydrous conditions to prevent hydrolysis of intermediates .
    • Introduce scavengers (e.g., molecular sieves) for moisture-sensitive steps.
  • Process control : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to terminate reactions at peak yield .

Advanced: How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 6-chloro vs. 6-methoxy benzothiazole derivatives) on bacterial membrane permeability .
  • Experimental replication :
    • Standardize assay conditions (e.g., Mueller-Hinton agar for MIC tests, 24-hour incubation at 37°C) .
    • Validate with positive controls (e.g., ciprofloxacin) and multiple bacterial strains (Gram-positive vs. Gram-negative) .
  • Mechanistic studies : Use fluorescence microscopy to assess compound localization in bacterial cells .

Advanced: What computational strategies aid in predicting reaction pathways for novel analogs?

Methodological Answer:

  • Quantum chemical modeling : Employ density functional theory (DFT) to calculate activation energies for key steps (e.g., amide bond formation) .
  • Reaction path search : Use software like GRRM or AFIR to identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing benzothiazole reaction datasets to predict optimal solvents/catalysts for new derivatives .

Advanced: How to design dose-response experiments for evaluating anticancer activity?

Methodological Answer:

  • In vitro protocols :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 5–7 concentration points (1 nM–100 µM) and 48-hour exposure .
    • Include caspase-3/7 assays to differentiate cytotoxic vs. apoptotic mechanisms.
  • Data normalization : Express results as % viability relative to untreated controls and fit to sigmoidal curves (e.g., GraphPad Prism) .
  • Statistical rigor : Perform triplicate runs and apply ANOVA with post-hoc Tukey tests (p < 0.05) .

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